molecular formula C12H13BO3 B133344 2-Ethoxy-1-naphthaleneboronic acid CAS No. 148345-64-6

2-Ethoxy-1-naphthaleneboronic acid

Cat. No. B133344
M. Wt: 216.04 g/mol
InChI Key: QUDVXFWSKXUSMY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthalene derivatives can be complex and often involves multiple steps. For instance, the synthesis of 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene involves the conversion of an oxalyl derivative to a sodium salt, followed by alkylation, dealkylation, esterification, ammonolysis, reduction, and dehydration steps . Another method for synthesizing functionalized naphthalenes, which could be related to the synthesis of 2-ethoxy-1-naphthaleneboronic acid, is the Pt-catalyzed hydroarylation of ethyl (E)-2-ethynyl/alkynyl cinnamates . These methods highlight the complexity and versatility of naphthalene chemistry.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is crucial for their chemical properties and biological activities. For example, the crystal structure of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate was determined to understand its antitumor activity . Similarly, understanding the molecular structure of 2-ethoxy-1-naphthaleneboronic acid would be essential for its application in chemical synthesis and potential biological activities.

Chemical Reactions Analysis

Naphthalene derivatives can undergo various chemical reactions. The study of these reactions can provide insights into the reactivity of 2-ethoxy-1-naphthaleneboronic acid. For instance, the condensation of naphthalene-1,2-dicarboxylic anhydride with 2-naphthylacetic acid leads to structurally isomeric furanones . Such reactions are indicative of the potential transformations that naphthalene derivatives can undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthalene derivatives are influenced by their molecular structure. The synthesis of 2-hydroxy-1-naphthoic acid, a related compound, shows that reaction conditions such as pressure, temperature, and time can significantly affect the yield and purity of the product . Additionally, the optical and thermal properties of a novel heterocyclic compound containing a naphthalene moiety were studied using UV-visible and thermal analysis, indicating the compound's transparency in the visible region and its thermal stability . These studies are relevant for understanding the properties of 2-ethoxy-1-naphthaleneboronic acid, which may have similar characteristics.

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

2-Ethoxy-1-naphthaleneboronic acid plays a significant role in the field of chemical synthesis and medicinal chemistry. It is utilized as a precursor or intermediate in the synthesis of complex molecules. For instance, naphthalimide compounds, derived from naphthalene frameworks similar to 2-Ethoxy-1-naphthaleneboronic acid, exhibit extensive potential in medicinal applications. These compounds interact with various biological entities like DNA, enzymes, and receptors via non-covalent bonds, showcasing their versatility in drug development for treating diseases such as cancer, bacterial infections, and viral infections. Some naphthalimide derivatives have progressed to clinical trials, emphasizing their importance in therapeutic advancements (Gong et al., 2016).

Analytical Chemistry

In analytical chemistry, derivatives of naphthalene, akin to 2-Ethoxy-1-naphthaleneboronic acid, are employed for spectrophotometric analysis, such as determining primary and secondary amino groups in drugs. This indicates the compound's utility in developing analytical methods that are crucial for quality control in pharmaceuticals and research. The naphthoquinone-4-sulfonic acid salts, for example, are particularly noted for their role in organic synthesis and as analytical derivatization reagents, highlighting the broad applicability of naphthalene derivatives in chemistry and drug development (Ribeiro et al., 2022).

Environmental Studies

2-Ethoxy-1-naphthaleneboronic acid and its related compounds are also significant in environmental studies, particularly in understanding the biodegradation of polyaromatic hydrocarbons (PAHs). Microbial degradation of PAHs, including naphthalene derivatives, is a major mechanism for the ecological recovery of contaminated sites. Studies on the genetic regulation of naphthalene degradation pathways provide insights into environmental bioremediation strategies, emphasizing the environmental relevance of understanding such compounds (Peng et al., 2008).

Corrosion Inhibition

Furthermore, naphthalene derivatives, including those related to 2-Ethoxy-1-naphthaleneboronic acid, find applications in corrosion inhibition. Phthalocyanine and naphthalocyanine derivatives, for example, have shown effectiveness as corrosion inhibitors due to their ability to form strong chelating complexes with metal atoms. This property makes them suitable for protecting various metals from corrosion, showcasing the applicability of naphthalene derivatives in industrial maintenance and material science (Verma et al., 2021).

Safety And Hazards

The compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin and eyes .

Future Directions

The future directions of 2-Ethoxy-1-naphthaleneboronic acid could involve its use in environmentally benign cross-coupling reactions, sterically hindered Suzuki-Miyaura coupling, palladium-catalyzed cross-coupling reactions, deboronation homocoupling reactions, and copper-catalyzed N-arylation of imidazoles .

properties

IUPAC Name

(2-ethoxynaphthalen-1-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BO3/c1-2-16-11-8-7-9-5-3-4-6-10(9)12(11)13(14)15/h3-8,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUDVXFWSKXUSMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC2=CC=CC=C12)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584123
Record name (2-Ethoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethoxy-1-naphthaleneboronic acid

CAS RN

148345-64-6
Record name (2-Ethoxynaphthalen-1-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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